molecular formula C7H3Cl2NO2 B11899813 2,6-Dichloropyridine-3,5-dicarbaldehyde CAS No. 81319-42-8

2,6-Dichloropyridine-3,5-dicarbaldehyde

Cat. No.: B11899813
CAS No.: 81319-42-8
M. Wt: 204.01 g/mol
InChI Key: GQBTUJFOPZQXJK-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3,5-dicarbaldehyde is a heterocyclic compound with the molecular formula C7H3Cl2NO2 and a molecular weight of 204.01 g/mol . It is characterized by the presence of two chlorine atoms and two aldehyde groups attached to a pyridine ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-3,5-dicarbaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method includes the reaction of 2,6-dichloropyridine with a formylating agent under controlled conditions to introduce the aldehyde groups at the 3 and 5 positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-3,5-dicarbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloropyridine-3,5-dicarbaldehyde is widely used in scientific research due to its versatility as a building block. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloropyridine-3,5-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

CAS No.

81319-42-8

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

IUPAC Name

2,6-dichloropyridine-3,5-dicarbaldehyde

InChI

InChI=1S/C7H3Cl2NO2/c8-6-4(2-11)1-5(3-12)7(9)10-6/h1-3H

InChI Key

GQBTUJFOPZQXJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1C=O)Cl)Cl)C=O

Origin of Product

United States

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